Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride

Description

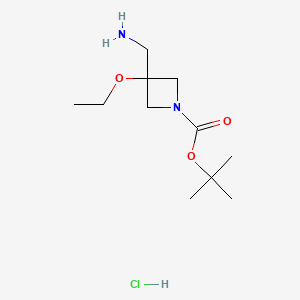

Tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride is a hydrochloride salt of a substituted azetidine derivative. The compound features:

- A tert-butyl carbamate group at position 1, which acts as a protective group for the amine and enhances solubility in organic solvents.

- Ethoxy and aminomethyl substituents at position 3, contributing to steric and electronic effects.

- A hydrochloride salt form, improving aqueous solubility and crystallinity for pharmaceutical applications.

Properties

Molecular Formula |

C11H23ClN2O3 |

|---|---|

Molecular Weight |

266.76 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-5-15-11(6-12)7-13(8-11)9(14)16-10(2,3)4;/h5-8,12H2,1-4H3;1H |

InChI Key |

QCBSTDWKHRIKTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

An alternative route involves reductive amination of tert-butyl 3-ethoxy-3-oxoazetidine-1-carboxylate with ammonium acetate and sodium cyanoborohydride. However, this method faces challenges due to the steric hindrance of the azetidine ring, resulting in lower yields (~50%) compared to the cyanohydrin pathway.

Grignard-Based Double Addition

Attempts to employ ethoxy magnesium bromide for direct addition to the ketone were unsuccessful, as Grignard reagents preferentially add once to carbonyl groups. This underscores the necessity of stepwise functionalization via cyanohydrin intermediates.

Scalability and Industrial Considerations

Large-scale synthesis requires optimization of solvent systems and purification techniques. For instance, replacing column chromatography with crystallization in the final steps improves throughput. Process intensification studies indicate that telescoping the tosylation and displacement steps reduces intermediate isolation, enhancing overall efficiency.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the aminomethyl or ethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Solubility The ethoxy group in the target compound likely enhances solubility in both aqueous and organic phases compared to the carboxylate or methyl ester analogs. The aminomethyl group introduces basicity, enabling salt formation (e.g., hydrochloride), which improves aqueous solubility relative to neutral analogs like 1-methylazetidine-3-carboxylic acid .

The 3-ethoxy substituent may reduce ring strain compared to compounds with bulkier groups (e.g., isopropyl), enhancing synthetic accessibility.

Stability and Reactivity

- Unlike ester-containing analogs (e.g., methyl 2-(azetidin-3-yl)acetate hydrochloride), the target compound’s carbamate group is less prone to hydrolysis under physiological conditions.

- The absence of a carboxylic acid group (cf. 1-methylazetidine-3-carboxylic acid) minimizes pH-dependent degradation risks .

Q & A

Q. Q: What are the standard synthetic routes for preparing tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

A: Synthesis typically involves multi-step organic reactions, such as coupling tert-butyl-protected intermediates with aminomethyl and ethoxy-functionalized azetidine precursors. Key steps include:

- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by deprotection with HCl to yield the hydrochloride salt .

- Solvent and Catalyst Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Temperature Control: Reactions often require low temperatures (0–5°C) to minimize side reactions during sensitive steps like carbamate formation .

Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of Boc-anhydride) to improve yield .

Advanced Synthesis Challenges

Q. Q: How can researchers address low yields during the final deprotection step to form the hydrochloride salt?

A: Low yields may arise from incomplete Boc removal or side reactions. Strategies include:

- Acid Selection: Use 4 M HCl in dioxane instead of aqueous HCl to enhance solubility and reduce hydrolysis of sensitive groups .

- Reaction Time: Extend deprotection time (e.g., 12–24 hours) under inert atmosphere (N₂/Ar) to ensure completeness .

- Purification: Employ flash chromatography (C18 reverse-phase) or recrystallization from ethanol/water mixtures to isolate the pure hydrochloride salt .

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?

A: A combination of methods is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H), ethoxy moiety (δ ~1.2–1.4 ppm for CH₃), and azetidine ring protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₂H₂₄ClN₂O₃: [M+H]⁺ = 297.1473) .

- HPLC: Purity assessment using a C18 column with UV detection at 210–254 nm; retention time comparison against standards .

Biological Activity and Mechanism

Q. Q: What experimental approaches are recommended to evaluate the biological activity of this compound, such as enzyme inhibition?

A: Design assays targeting specific molecular interactions:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .

- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to determine Kᵢ values .

- Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds to establish structure-activity relationships (SAR) .

Handling and Safety

Q. Q: What safety protocols are critical when handling this compound in the lab?

A: Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles. Use in a fume hood due to potential HCl vapor release .

- First Aid: For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .

- Storage: Keep in a desiccator at 2–8°C, protected from light, to prevent degradation .

Data Contradictions in Literature

Q. Q: How should researchers resolve discrepancies in reported biological activity data for similar azetidine derivatives?

A: Discrepancies may stem from differences in assay conditions or compound purity. Mitigation steps:

- Reproducibility Checks: Replicate experiments using identical protocols (e.g., buffer pH, temperature) .

- Batch Analysis: Compare HPLC purity (>95%) and salt form (e.g., hydrochloride vs. free base) across studies .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to model interactions and identify critical functional groups influencing activity .

Advanced Applications in Drug Discovery

Q. Q: What strategies can enhance the pharmacokinetic (PK) profile of this compound for in vivo studies?

A: Focus on structural modifications and formulation:

- Prodrug Design: Introduce ester or amide prodrug moieties to improve oral bioavailability .

- Lipophilicity Adjustment: Modify the ethoxy group to balance logP (target 1.5–3.0) for optimal membrane permeability .

- Formulation: Use nanoparticle encapsulation or cyclodextrin complexes to enhance solubility and stability .

Troubleshooting Spectral Data

Q. Q: How can unexpected peaks in NMR spectra be interpreted during characterization?

A: Common artifacts and solutions:

- Solvent Impurities: Identify residual DMSO (δ 2.5 ppm) or water (δ 1.56 ppm) peaks. Dry samples thoroughly under vacuum .

- Diastereomers: Check for splitting due to chiral centers (e.g., azetidine ring). Use chiral HPLC to separate enantiomers .

- Degradation Products: Compare fresh vs. aged samples; store compounds at recommended conditions to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.